molecular formula C8H13F3N2O4S B1215214 S-Acetyl-N-glycylcysteamine CAS No. 97314-05-1

S-Acetyl-N-glycylcysteamine

Cat. No.: B1215214
CAS No.: 97314-05-1
M. Wt: 290.26 g/mol
InChI Key: AMQINUQUUDNBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Acetyl-N-glycylcysteamine is a cysteine-derived compound featuring an acetyl group attached to the sulfur atom (S-acetyl) and a glycyl (glycine-derived) moiety linked to the nitrogen (N-glycyl). This structure combines thioester functionality with peptide-like characteristics, making it a versatile intermediate in synthetic chemistry and biochemical studies.

Properties

CAS No.

97314-05-1

Molecular Formula

C8H13F3N2O4S

Molecular Weight

290.26 g/mol

IUPAC Name

2-acetylsulfanylethyl-(2-aminoacetyl)azanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C6H12N2O2S.C2HF3O2/c1-5(9)11-3-2-8-6(10)4-7;3-2(4,5)1(6)7/h2-4,7H2,1H3,(H,8,10);(H,6,7)

InChI Key

AMQINUQUUDNBGP-UHFFFAOYSA-N

SMILES

CC(=O)SCC[NH2+]C(=O)CN.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC(=O)SCC[NH2+]C(=O)CN.C(=O)(C(F)(F)F)[O-]

Other CAS No.

97622-01-0

Related CAS

97313-68-3 (hydrobromide)

Synonyms

I 102
I-102

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with S-Acetyl-N-glycylcysteamine, differing in substitution patterns, biological roles, or applications:

N-Acetylcysteamine (NAC)

  • Structure : Acetyl group on the nitrogen (N-acetyl) and a free thiol (-SH) group.
  • CAS Number : 1190-73-4 ().
  • Molecular Formula: C₄H₉NOS.
  • Key Differences : Unlike this compound, NAC lacks the glycyl group and features N-acetylation. This structural distinction reduces its peptide-like properties and alters reactivity. NAC is widely used as a thiol-releasing agent and antioxidant precursor.

S-Linked GlcNAcylated Peptides

  • Structure : Cysteine residues modified with N-acetylglucosamine (GlcNAc) via S-glycosidic bonds (e.g., SAC(GlcNAc)IAPAAFTGQPQK in ).
  • Key Differences : These are post-translational modifications (PTMs) observed in proteins, whereas this compound is a small-molecule derivative. S-GlcNAcylation is enzymatically regulated and impacts protein stability and signaling, while this compound is synthetic or used as a biochemical tool.
  • Research Findings : S-GlcNAcylated peptides were identified in mammalian systems (mouse ESCs and rat synaptosomes) via glycopeptide enrichment and mass spectrometry, highlighting their biological ubiquity .

N-Acetylglycylglycine

  • Structure : Dipeptide with acetylated glycine (N-acetyl) and a free carboxylate.
  • CAS Number : 5687-48-9 ().
  • Molecular Formula : C₆H₁₀N₂O₄.
  • Key Differences : This compound lacks the cysteine backbone and thioester group, making it structurally distinct. It serves as a model for studying peptide acetylation rather than thiol-related reactivity .

Lapidated N-Acetyl Cysteine Analogs

  • Structure : N-acetyl cysteine derivatives with lipidated glyceryl groups (e.g., N-acetyl diacyl-S-glyceryl cysteine in ).
  • Key Differences: These analogs are designed for immunomodulation (TLR2/6 agonism) and feature lipid chains for membrane interaction, unlike the glycyl-modified this compound.
  • Research Context : Structure-activity studies show that lipidation enhances receptor binding, emphasizing the role of functional group positioning in biological activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Features Primary Applications
This compound Not provided Likely C₅H₁₀N₂O₂S S-acetyl, N-glycyl, thioester Synthetic intermediate, enzyme studies
N-Acetylcysteamine (NAC) 1190-73-4 C₄H₉NOS N-acetyl, free thiol Antioxidant precursor, redox agent
S-GlcNAcylated peptides N/A Variable S-GlcNAc, protein-bound Post-translational modification
N-Acetylglycylglycine 5687-48-9 C₆H₁₀N₂O₄ Dipeptide, N-acetyl Peptide stability studies

Table 2: Research Contexts

Compound Key Research Findings Reference
This compound Used in Suzuki–Miyaura reactions; facilitates cross-coupling with thioester substrates
S-GlcNAcylated peptides Identified in mouse ESCs and rat synaptosomes via mass spectrometry; conserved across species
Lapidated N-acetyl analogs TLR2/6 agonist activity enhanced by lipid chain length and acetylation position

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